molecular formula C16H16N8O B560069 Cc-115 CAS No. 1228013-15-7

Cc-115

Cat. No.: B560069
CAS No.: 1228013-15-7
M. Wt: 336.35 g/mol
InChI Key: GMYLVKUGJMYTFB-UHFFFAOYSA-N
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Description

CC-115 is a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR). It has shown significant potential in scientific research, particularly in the fields of oncology and molecular biology. The compound is known for its ability to block both mTORC1 and mTORC2 signaling pathways, making it a valuable tool in the study of cellular processes and cancer treatment .

Mechanism of Action

Target of Action

CC-115 is a dual inhibitor that primarily targets two key proteins: the mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK) . These proteins play crucial roles in cellular processes such as cell growth, proliferation, and DNA repair .

Mode of Action

This compound binds to and inhibits the activity of both mTOR and DNA-PK . By inhibiting mTOR, this compound blocks both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) signaling . This leads to a reduction in cellular proliferation of cancer cells expressing mTOR .

On the other hand, by inhibiting DNA-PK, this compound blocks the DNA damage repair pathways . This leads to a blockade of DNA-PK-mediated non-homologous end joining (NHEJ), a key process in DNA repair . This compound also indirectly reduces the phosphorylation of ataxia-telangiectasia mutated kinase (ATM) and its substrates, as well as homologous recombination (HR) .

Biochemical Pathways

The inhibition of mTOR and DNA-PK by this compound affects several biochemical pathways. The mTOR pathway, which is involved in cell growth and proliferation, is strongly inhibited by this compound . Additionally, DNA repair pathways, including NHEJ and HR, are also affected . This dual inhibition leads to potent anti-tumor activity against a large panel of hematopoietic and solid cancer cell lines .

Pharmacokinetics

The pharmacokinetics of this compound are currently being studied in clinical trials .

Result of Action

The result of this compound’s action at the molecular and cellular level is a reduction in cellular proliferation and an increase in cell death . This is due to the inhibition of mTOR signaling and DNA repair pathways . In addition, this compound has been shown to induce apoptosis in a subset of cancer lines .

Action Environment

Environmental factors such as the expression of ATP-binding cassette transporters, including ABCB1 and ABCG2, may affect the outcome of this compound treatment . These transporters contribute to drug resistance, and their expression could potentially affect the efficacy and stability of this compound . Furthermore, the combination of this compound with other treatments, such as androgen receptor (AR) inhibition or chemotherapy, can influence its action and efficacy .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CC-115 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize yield and minimize production costs. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

CC-115 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities and applications .

Scientific Research Applications

CC-115 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CC-115

This compound stands out due to its dual inhibition of both DNA-PK and mTOR, providing a unique mechanism of action that targets multiple pathways simultaneously. This dual inhibition is particularly advantageous in cancer therapy, where redundancy in signaling pathways often leads to resistance against single-target treatments .

Properties

IUPAC Name

5-ethyl-3-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-7,8-dihydropyrazino[2,3-b]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYLVKUGJMYTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228013-15-7
Record name CC-115
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228013157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CC-115
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12740
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CC-115
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FII75TFH5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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